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Compound of Interest

Compound Name: ICI 56780

Cat. No.: B011495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ICI 56780 is a 4(1H)-quinolone derivative recognized for its potent antimalarial properties. It

demonstrates significant blood schizonticidal activity against Plasmodium berghei, the

causative agent of malaria in rodents, making it a subject of interest in the development of

novel anti-infective therapies.[1][2][3] This technical guide provides a comprehensive overview

of the known physicochemical properties of ICI 56780, alongside generalized experimental

protocols and the proposed mechanism of action for its therapeutic effects. Due to the limited

availability of specific experimental data for ICI 56780 in publicly accessible literature, this

guide supplements known information with established methodologies and mechanistic insights

from the broader class of 4(1H)-quinolone antimalarials.

Core Physicochemical Data
A summary of the available quantitative data for ICI 56780 is presented in Table 1. This

information is foundational for its handling, formulation, and interpretation of biological activity.
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Property Value Source

Molecular Formula C₂₅H₂₉NO₅ [1]

Molecular Weight 423.51 g/mol [1]

CAS Number 28130-28-1 [1]

IUPAC Name

6-butyl-3-ethoxycarbonyl-2-

methyl-4-oxo-7-(2-

phenoxyethoxy)-1,4-

dihydroquinoline

[1]

Solubility
Soluble in Dimethyl Sulfoxide

(DMSO)
[1]

Melting Point Data not available

pKa Data not available

Aqueous Solubility Data not available

Experimental Protocols
While specific experimental details for the determination of all physicochemical properties of ICI
56780 are not extensively published, the following sections outline standard methodologies

employed for the characterization of quinolone derivatives.

Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. For

quinolone derivatives, this is typically determined using the capillary method.

Methodology:

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

The capillary tube is placed in a melting point apparatus, which provides controlled heating.

The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure

thermal equilibrium.
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The temperature at which the substance first begins to melt and the temperature at which it

becomes completely liquid are recorded as the melting range. A narrow melting range is

indicative of a high degree of purity.

pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For

ionizable compounds like many quinolones, the pKa is crucial for understanding their

absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration

is a common method for its determination.[4]

Methodology:

A solution of the quinolone derivative of known concentration is prepared in a suitable

solvent system, often a co-solvent of water and an organic solvent like methanol or

acetonitrile to ensure solubility.[4]

The solution is titrated with a standardized solution of a strong acid or base.

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

The pKa is determined from the titration curve, typically as the pH at which the compound is

half-ionized.

Aqueous Solubility Determination
Aqueous solubility is a key determinant of a drug's oral bioavailability. The shake-flask method

is a standard technique for measuring thermodynamic solubility.[5]

Methodology:

An excess amount of the solid compound is added to a known volume of aqueous buffer at a

specific pH (e.g., physiological pH 7.4).

The resulting suspension is agitated in a shaker bath at a constant temperature for a

prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

The saturated solution is then filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable

analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis

spectroscopy.

Visualizing Methodologies and Mechanisms
Generalized Experimental Workflow for Antimalarial
Drug Discovery
The following diagram illustrates a typical workflow for the initial screening and characterization

of a novel antimalarial compound.
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Caption: Generalized workflow for antimalarial drug discovery.
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Proposed Signaling Pathway for 4(1H)-Quinolone
Antimalarials
Based on studies of related 4(1H)-quinolones, the proposed mechanism of action for ICI 56780
involves the disruption of the Plasmodium mitochondrial electron transport chain.

Plasmodium Mitochondrion

Cellular Consequences

NADH:ubiquinone
oxidoreductase (NDH2)

Ubiquinone
Pool

e-

Disruption of Electron
Transport Chain

Cytochrome bc1 Complex
(Complex III) Cytochrome c

e- Cytochrome c oxidase
(Complex IV) ATP Synthase

Drivese- e-

ICI 56780
(4(1H)-quinolone)

Inhibition

Inhibition

ATP Depletion Parasite Death

Click to download full resolution via product page

Caption: Proposed mechanism of action for 4(1H)-quinolones.

Conclusion
ICI 56780 represents a promising scaffold in the quest for new antimalarial agents. While a

complete physicochemical profile is not yet publicly available, the existing data, combined with

a comprehensive understanding of the broader class of 4(1H)-quinolones, provides a strong

foundation for further research and development. The methodologies and mechanistic insights

presented in this guide are intended to support the scientific community in advancing the study

of ICI 56780 and related compounds, with the ultimate goal of developing more effective

treatments for malaria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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